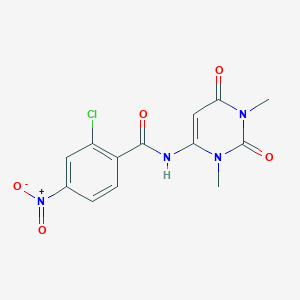![molecular formula C14H19N3O4 B5756105 2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as MDHPC and is a hydrazide derivative. The compound has been synthesized using various methods and has been found to possess interesting biological properties.
作用机制
The mechanism of action of MDHPC is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. MDHPC has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
MDHPC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MDHPC has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to protect against oxidative stress and reduce the levels of reactive oxygen species (ROS).
实验室实验的优点和局限性
MDHPC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess interesting biological properties. However, there are also some limitations. MDHPC is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MDHPC is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the research on MDHPC. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Additionally, further studies could be conducted to investigate the potential use of MDHPC in combination with other drugs for the treatment of cancer and other diseases.
合成方法
MDHPC has been synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1,3-dioxane-2-carboxylic acid with thionyl chloride to form 2-methyl-1,3-dioxane-2-carbonyl chloride. The resulting compound is then reacted with N-phenylhydrazinecarboxamide to produce MDHPC. Other methods involve the reaction of 2-methyl-1,3-dioxane-2-carboxylic acid with hydrazine hydrate followed by acetylation with acetic anhydride.
科学研究应用
MDHPC has been found to possess interesting biological properties that make it suitable for scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. MDHPC has also been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(20-8-5-9-21-14)10-12(18)16-17-13(19)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQURUJTJUCVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)

![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)







![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)